

# A Comparative Guide to ML390 and Brequinar in AML Treatment Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent dihydroorotate dehydrogenase (DHODH) inhibitors, **ML390** and brequinar, in the context of Acute Myeloid Leukemia (AML) treatment models. It aims to deliver an objective analysis of their performance, supported by available experimental data, to aid researchers in their drug development and discovery efforts.

### Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key feature of AML is a blockade in the differentiation of myeloid progenitor cells. A promising therapeutic strategy involves overcoming this differentiation arrest. Both **ML390** and brequinar are small molecule inhibitors of the mitochondrial enzyme DHODH, a critical component of the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH has been shown to induce differentiation and apoptosis in AML cells, making it an attractive target for therapeutic intervention.[1]

Brequinar, a well-established DHODH inhibitor, has been evaluated in clinical trials for solid tumors with limited success but has seen renewed interest for its potential in treating AML.[2] **ML390** was identified through a high-throughput phenotypic screen for compounds capable of inducing myeloid differentiation.[2][3][4] This guide will delve into the available preclinical data for both compounds to facilitate a comparative understanding of their potential in AML therapy.



### **Mechanism of Action: DHODH Inhibition**

Both **ML390** and brequinar exert their anti-leukemic effects by inhibiting DHODH. This enzyme catalyzes the fourth step in the de novo synthesis of pyrimidines, the conversion of dihydroorotate to orotate. By blocking this crucial step, these inhibitors deplete the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This pyrimidine starvation has been shown to trigger a cascade of events in AML cells, leading to cell cycle arrest, differentiation into more mature myeloid cells, and ultimately, apoptosis.[1] A key downstream effector of DHODH inhibition is the downregulation of the oncoprotein c-MYC, a critical regulator of cell proliferation and differentiation.[1] The degradation of c-MYC is a pivotal event that contributes to the anti-leukemic activity of DHODH inhibitors.[1]

### **Performance Data**

Direct head-to-head comparative studies of **ML390** and brequinar across a wide range of AML models are limited in the public domain. The following tables summarize the available quantitative data for each compound from various studies. It is important to note that direct comparison of values across different studies should be done with caution due to variations in experimental conditions.

Table 1: In Vitro Activity of ML390 in AML Models

| Parameter            | Cell Line(s)                             | Value | Reference |
|----------------------|------------------------------------------|-------|-----------|
| Differentiation ED50 | Murine (ER-HoxA9),<br>Human (U937, THP1) | ~2 μM | [3][4]    |

Table 2: In Vitro Activity of Brequinar in AML Models

| Parameter                | Assay/Cell Line(s) | Value  | Reference |
|--------------------------|--------------------|--------|-----------|
| DHODH Inhibition<br>IC50 | Enzymatic Assay    | ~20 nM |           |
| Differentiation ED50     | AML Cell Lines     | ~1 µM  | _         |

Comparative Insights from Other DHODH Inhibitors:



While direct comparisons are scarce, studies on other DHODH inhibitors provide some context for brequinar's potency. For instance, in MOLM-14 AML cells, 100 nM of the DHODH inhibitor ASLAN003 induced differentiation in 63.9% of cells, whereas the same concentration of brequinar induced differentiation in 33.1% of cells. Another study reported that the DHODH inhibitor MEDS433 induced apoptosis in AML cell lines at a concentration one log lower than brequinar.

### **In Vivo Efficacy**

Both **ML390** and brequinar have demonstrated preclinical in vivo activity in AML models, leading to reduced tumor burden and prolonged survival. However, direct comparative in vivo studies are not readily available.

One study noted that brequinar was selected for in vivo experiments due to its high activity in cellular and DHODH assays, where it successfully induced myeloid differentiation and extended lifespan in multiple animal models of AML.[2] The development paper for **ML390** also highlights its potential but does not present a direct in vivo comparison with brequinar.[2]

### Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.

### **Signaling Pathway of DHODH Inhibition in AML**





Click to download full resolution via product page

Caption: Signaling pathway of ML390 and brequinar in AML cells.

### **Experimental Workflow for In Vitro and In Vivo Analysis**





Click to download full resolution via product page

Caption: General experimental workflow for evaluating DHODH inhibitors.

# Experimental Protocols Cell Differentiation Assay (CD11b Staining by Flow Cytometry)

- Cell Culture and Treatment: Culture AML cell lines (e.g., HL-60, THP-1, MOLM-13) in appropriate media. Seed cells at a density of 2 x 10<sup>5</sup> cells/mL in 6-well plates. Treat cells with varying concentrations of **ML390** or brequinar (or vehicle control) for 48-72 hours.
- Cell Staining: Harvest cells and wash with PBS containing 2% FBS. Resuspend cells in 100
  μL of staining buffer. Add a fluorochrome-conjugated anti-human CD11b antibody and
  incubate for 30 minutes at 4°C in the dark.



 Flow Cytometry: Wash the cells to remove unbound antibody and resuspend in staining buffer. Analyze the cells using a flow cytometer, gating on the live cell population. The percentage of CD11b-positive cells is determined to assess the extent of myeloid differentiation.

### **Subcutaneous AML Xenograft Model**

- Cell Preparation: Harvest AML cells (e.g., HL-60) from culture during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend at a concentration of 5 x 10<sup>7</sup> cells/mL in a 1:1 mixture of PBS and Matrigel.
- Tumor Implantation: Subcutaneously inject 100  $\mu$ L of the cell suspension (5 x 10^6 cells) into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).
- Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer **ML390** or brequinar (and vehicle control) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
- Monitoring: Measure tumor volume with calipers two to three times per week. Monitor animal body weight and overall health.
- Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for differentiation markers). For survival studies, monitor mice until they meet predefined endpoint criteria.

### Conclusion

Both **ML390** and brequinar are potent inhibitors of DHODH that have demonstrated promising preclinical activity in AML models by inducing differentiation and apoptosis. While brequinar is a more established compound with a known enzymatic inhibitory concentration, **ML390** emerged from a phenotypic screen specifically designed to identify differentiation-inducing agents.

The available data suggests that both compounds are effective in the low micromolar range for inducing differentiation in AML cell lines. However, a lack of direct, side-by-side comparative studies makes it difficult to definitively conclude which compound has a superior therapeutic



index for AML. The provided data and protocols offer a foundation for researchers to design further studies to directly compare the efficacy and safety of these two promising DHODH inhibitors. Future research, including head-to-head in vivo efficacy studies and the exploration of combination therapies, will be crucial in determining the ultimate clinical potential of **ML390** and brequinar in the treatment of AML.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- To cite this document: BenchChem. [A Comparative Guide to ML390 and Brequinar in AML Treatment Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191700#ml390-versus-brequinar-in-aml-treatment-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com